(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an ethyl group at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and alkylation processes.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share some structural similarities with benzofurans and exhibit a wide range of biological activities.
Phenylimidazoles: Another class of compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
What sets (3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine apart from similar compounds is its unique combination of structural features, such as the ethyl group at the 7th position and the amine group at the 3rd position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3S)-7-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-2-7-4-3-5-8-9(11)6-12-10(7)8/h3-5,9H,2,6,11H2,1H3/t9-/m1/s1 |
InChI Key |
HAOUCRMXJPUIAV-SECBINFHSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)[C@@H](CO2)N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CO2)N |
Origin of Product |
United States |
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